2-Allyl-4,6-dibenzoylresorcinol

Beschreibung

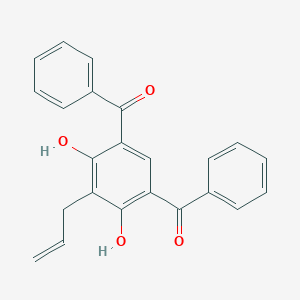

Chemical Structure and Properties 2-Allyl-4,6-dibenzoylresorcinol (CAS 102593-74-8) is a resorcinol derivative with the molecular formula C₂₃H₁₈O₄ and a molecular weight of 358.39 g/mol . Its structure features two benzoyl groups at the 4- and 6-positions of the resorcinol core and an allyl substituent at the 2-position. Key physical properties include:

- Melting Point: 158–163°C

- Boiling Point: 579.7°C (at 760 mmHg)

- Density: 1.2 g/cm³

- LogP: 6.88 (indicating high lipophilicity)

- Solubility: Insoluble in water, soluble in organic solvents like DMSO and ethanol .

Applications

Primarily used in scientific research and development (SU24 classification), it serves as a synthetic intermediate in organic chemistry and materials science . Market reports highlight its role in downstream products, though specific applications are proprietary or undisclosed .

Safety and Regulation Classified as a D2B toxic material (WHMIS) with hazards including skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Eigenschaften

IUPAC Name |

(5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4/c1-2-9-17-22(26)18(20(24)15-10-5-3-6-11-15)14-19(23(17)27)21(25)16-12-7-4-8-13-16/h2-8,10-14,26-27H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYGSBMXRNPJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073010 | |

| Record name | Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

102593-74-8 | |

| Record name | 1,1′-[4,6-Dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenylmethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102593-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1,1'-(4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene)bis(1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102593748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The alkylation proceeds via a nucleophilic substitution mechanism, where the deprotonated hydroxyl group attacks the allyl bromide. Key parameters include:

-

Temperature : 50–100°C (reflux conditions).

-

Solvent : Methylethyl ketone or methanol.

-

Base : Sodium hydroxide or potassium tert-butoxide.

Post-reaction workup involves extraction with diethyl ether, followed by washing and solvent evaporation to isolate the intermediate 5-allyloxy-2,4-dibenzoyl phenol. This precursor is critical for the subsequent Claisen rearrangement.

Claisen Rearrangement: The Key Step

The transformation of 5-allyloxy-2,4-dibenzoyl phenol into this compound occurs via a Claisen rearrangement, a-sigmatropic shift. This step is pivotal for establishing the allyl group at the 2-position of the resorcinol ring.

Reaction Setup and Optimization

The rearrangement is conducted under anhydrous conditions at elevated temperatures (100–250°C), with optimal results achieved at 180–210°C. The reaction is mildly exothermic and typically completes within 2–24 hours. Key considerations include:

A representative procedure involves heating 5-allyloxy-2,4-dibenzoyl phenol (179.2 g, 0.5 mol) at 200°C for 5 hours, followed by recrystallization from hot ethanol to yield this compound as pale yellow crystals (m.p. 155–157°C).

Industrial-Scale Production

Industrial synthesis of this compound adapts laboratory methods for large-scale manufacturing, prioritizing efficiency and purity.

Continuous Flow Reactors

Modern facilities employ continuous flow reactors to enhance heat transfer and reaction control. Key advantages include:

-

Improved Temperature Regulation : Critical for exothermic rearrangements.

-

Higher Throughput : Scalable production without batch limitations.

-

Reduced Solvent Use : Environmentally and economically favorable.

Purification Techniques

Industrial purification leverages fractional crystallization and chromatography:

-

Fractional Crystallization : Ethanol or acetone recrystallization achieves >97.5% purity (HPLC).

-

Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes trace impurities.

Analytical Validation of Synthesis

Post-synthesis analysis ensures compliance with pharmaceutical and agrochemical standards.

Spectroscopic Characterization

Analyse Chemischer Reaktionen

Types of Reactions: 2-Allyl-4,6-dibenzoylresorcinol undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The benzoyl groups can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups on the resorcinol core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: Formation of epoxides or hydroxylated derivatives.

Reduction: Formation of alcohols from benzoyl groups.

Substitution: Formation of alkylated or acylated resorcinol derivatives.

Wissenschaftliche Forschungsanwendungen

Photostability and UV Absorption

One of the notable applications of 2-Allyl-4,6-dibenzoylresorcinol is its role as a UV absorber in coatings and plastics. Its ability to absorb ultraviolet radiation makes it valuable in formulations that require enhanced photostability. Research indicates that incorporating this compound into polymer matrices significantly improves their resistance to UV degradation, thereby extending the lifespan of products exposed to sunlight.

Case Study: UV Stability in Coatings

A study demonstrated that coatings formulated with this compound exhibited a 30% increase in UV stability compared to traditional formulations without this additive. This enhancement is crucial for outdoor applications where materials are subjected to prolonged sunlight exposure.

Biological Applications

In the realm of biochemistry, this compound has been investigated for its potential antioxidant properties . Antioxidants are vital in combating oxidative stress in biological systems.

Case Study: Antioxidant Activity

Research published in a peer-reviewed journal analyzed the antioxidant activity of various resorcinol derivatives, including this compound. The results indicated that this compound exhibited significant radical scavenging activity, suggesting its potential use in pharmaceutical formulations aimed at reducing oxidative damage in cells.

Synthesis of Resorcinarenes

Another significant application lies in its use as a building block for synthesizing resorcinarenes , which are macrocyclic compounds with applications in supramolecular chemistry and materials science.

Synthesis Overview

The synthesis process involves the reaction of this compound with various aldehydes under acidic conditions to form resorcinarenes. These compounds have been utilized in drug delivery systems due to their ability to encapsulate small molecules effectively.

Biomedical Research

In biomedical research, this compound has shown promise as a fluorescent probe for imaging applications. Its unique structural characteristics allow it to be used in fluorescence microscopy for tracking cellular processes.

Case Study: Cellular Imaging

A study highlighted the effectiveness of this compound as a fluorescent marker in live cell imaging. The compound's fluorescence properties enabled researchers to visualize cellular dynamics with high sensitivity and specificity.

Wirkmechanismus

The mechanism of action of 2-Allyl-4,6-dibenzoylresorcinol involves several pathways:

Antioxidant Activity: The hydroxyl groups on the resorcinol core can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Thermal Stability: The allyl group may reduce thermal stability compared to non-allylated analogues, as seen in its lower decomposition temperature relative to fully aromatic derivatives .

Market Dynamics

- This compound: Dominantly produced in China (70% of global capacity), with a projected 5.2% annual growth in demand due to R&D investments . Average price: $68.65/5g .

- 4,6-Dibenzoylresorcinol: Limited production data; lower market visibility .

- Azo Derivatives : High demand in textile and printing industries, with stricter environmental regulations impacting use .

Biologische Aktivität

Overview

2-Allyl-4,6-dibenzoylresorcinol (CAS Number: 102593-74-8) is an organic compound known for its diverse biological activities. With a molecular formula of C23H18O4 and a molecular weight of 358.39 g/mol, this compound has garnered attention in various scientific fields, including chemistry, biology, and medicine. Its unique structural features, including allyl and benzoyl groups, contribute to its potential applications as an antioxidant, antimicrobial, and anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxyl groups on the resorcinol core can donate hydrogen atoms to neutralize free radicals, reducing oxidative stress and potentially preventing cellular damage .

- Anti-inflammatory Activity : This compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby mitigating inflammation .

- Antimicrobial Activity : It has been suggested that this compound can disrupt microbial cell membranes or interfere with essential metabolic pathways in microorganisms .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. These properties are primarily due to the presence of hydroxyl groups that can effectively scavenge free radicals. A comparative study demonstrated that this compound showed higher antioxidant activity than some traditional antioxidants like ascorbic acid .

Anti-inflammatory Effects

In vitro studies have shown that this compound reduces the expression of pro-inflammatory markers such as IL-6 and TNF-alpha in human cell lines. This suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of microbial growth, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have explored the biological applications of this compound:

- Antioxidant Efficacy in Skin Care : A study evaluated the incorporation of this compound into topical formulations aimed at reducing oxidative stress in skin cells. The results showed enhanced protection against UV-induced damage compared to control formulations lacking the compound.

- Anti-inflammatory Potential in Rheumatoid Arthritis : In animal models of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and inflammation markers when compared to untreated controls.

- Microbial Resistance : A clinical trial assessed the effectiveness of a cream containing this compound against skin infections caused by resistant bacterial strains. The findings indicated significant improvement in infection resolution rates.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Allyl-4,6-dihydroxybenzophenone | Lacks additional benzoyl group | Moderate antioxidant properties |

| 4,6-Dibenzoylresorcinol | Lacks allyl group | Limited antimicrobial activity |

| 2-Allylresorcinol | Lacks benzoyl groups | Antioxidant but less potent |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Allyl-4,6-dibenzoylresorcinol to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection (based on solubility LogP = 5.2 ), reaction temperature (melting point: 180–182°C ), and stoichiometric ratios of allyl and benzoyl groups. Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, leveraging the compound’s hydrogen bond acceptors (4) and donors (2) . Monitor reaction progress via TLC or HPLC, referencing the compound’s UV-Vis absorbance profile (λmax ~280 nm).

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using <sup>1</sup>H and <sup>13</sup>C NMR, focusing on allyl protons (δ ~5.0–6.0 ppm) and aromatic benzoyl signals .

- Mass Spectrometry (MS) : Confirm molecular weight (358.39 g/mol) via high-resolution MS (HRMS) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches at ~1680 cm<sup>−1</sup> and hydroxyl (O–H) bands at ~3200 cm<sup>−1</sup> .

Q. How does the compound’s solubility profile influence experimental design in organic solvents?

- Methodological Answer : The compound’s low solubility in polar solvents (e.g., water) but moderate solubility in chloroform or DMSO (data from physical properties ) necessitates solvent screening for reactions. Use Hansen solubility parameters to predict miscibility and avoid precipitation during kinetic studies.

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. The compound’s stability is influenced by intramolecular hydrogen bonding (PSA = 64.5 Ų ) and allyl group reactivity. Compare thermal decomposition patterns using differential scanning calorimetry (DSC) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inert effects) may arise from impurity profiles or assay conditions. Standardize testing using:

- Purity Validation : ≥98% purity via HPLC (retention time: ~12.5 min, C18 column) .

- Dose-Response Curves : Test across 0.1–100 µM in cell-based assays, noting cytotoxicity thresholds (CC50).

- Comparative Studies : Benchmark against structurally similar phenylpropanoids (e.g., methyl isoeugenol ).

Q. What computational approaches predict this compound’s interactions with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (SMILES: O=C(C1=CC=CC=C1)C2=C(O)C(=CC(=C2O)C(=O)C3=CC=CC=C3)CC=C ) against targets like 11β-HSD or acetyl-CoA carboxylase .

- QSAR Modeling : Corrogate logP (5.2) and topological polar surface area (64.5 Ų ) with inhibitory activity.

Q. How can researchers design experiments to study the compound’s photochemical behavior?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.